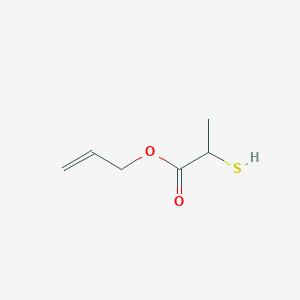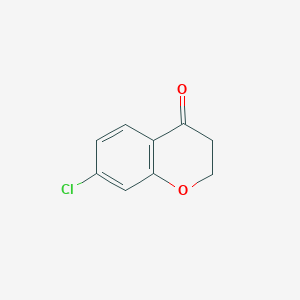
7-Chloro-4-chromanone
Vue d'ensemble
Description
7-Chloro-4-chromanone is a heterobicyclic compound that serves as a crucial scaffold in medicinal chemistry. It is structurally similar to chromanone, with the absence of a double bond between C-2 and C-3, which leads to significant variations in biological activities. Chromanone itself is a versatile template in drug design and development due to its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of chromanone derivatives, including 7-Chloro-4-chromanone, has been a subject of interest due to their therapeutic potential. However, the synthesis often faces challenges such as poor yield and expensive isolation procedures from natural compounds. Therefore, there is a need for more effective and cost-effective methods to synthesize these compounds . An example of a related synthesis is the preparation of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, which was achieved in a 73% yield from the cycloaddition of chlorocyanoketene to cyclohexene .
Molecular Structure Analysis
The molecular structure of chromanone derivatives can be complex. For instance, the compound 3',4'-Bis(4-chlorophenyl)spiro[chroman-3,5'(4'H)-isoxazol]-4-one features a chromanone moiety with a benzene ring fused to a six-membered heterocyclic ring, which adopts a sofa conformation. The spiroisoxazoline ring attached to it is in an envelope conformation. The structure is characterized by weak C-H...O, C-H...Cl, and C-H...π interactions, which contribute to the stability of the compound .
Chemical Reactions Analysis
The reactivity of chlorinated derivatives of chromanone can vary significantly. For example, 7-Chloronorbornane derivatives, which are structurally related to 7-Chloro-4-chromanone, show very low reactivity under solvolytic conditions compared to other chlorides. This low reactivity can be attributed to steric inhibition of hyperconjugation. In contrast, anti-7-chloronorbornene, another related compound, is quite reactive and solvolyzes rapidly, likely due to stabilization of the carbocationic transition state by electron delocalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-4-chromanone and its derivatives are influenced by their molecular structure. The presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. The specific physical and chemical properties of 7-Chloro-4-chromanone are not detailed in the provided papers, but the structural analyses suggest that interactions such as C-H...π play a role in the stability and potentially the reactivity of these compounds .
Applications De Recherche Scientifique
Chromanone as a Therapeutic Scaffold
7-Chloro-4-chromanone, a derivative of Chromanone, plays a significant role in medicinal chemistry. It serves as a versatile scaffold exhibiting a wide range of pharmacological activities. Studies have highlighted the importance of chromanone in the isolation, designing, and synthesis of novel lead compounds in drug development (Kamboj & Singh, 2021).
Synthesis and Structural Studies
Innovative synthesis methods involving 7-Chloro-4-chromanone have been explored. A study reported the synthesis of 4-chromanone derivatives through tandem reactions, showcasing their conformational isomerism as determined by NMR and X-ray crystallography (Dash et al., 2016). Another research focused on the formation of 3,4-dichloro-2,2-dimethyl-2H-chromenes from 2,2-dimethyl-4-chromanones, which are important for synthesizing compounds with insecticidal activity (Eszenyi et al., 1998).
Crystal and Molecular Structure Analysis
The structural determination of various chloro-chromanone derivatives has been extensively studied. For example, the crystal and molecular structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone was elucidated, providing insights into the conformation and steric interactions of the molecule (Ji et al., 2000).
Chemical Reactions and Properties
Research on 7-Chloro-4-chromanone also encompasses its chemical reactions and properties. A study on the synthesis and reactions of chloro-2,2-dimethylchromans demonstrated their conversion into dihalogenochroman derivatives and explored the susceptibility of their halogen atoms to hydrolysis (Hepworth et al., 1981). Additionally, the α-chlorination of aryl ketones in the presence of manganese(III) acetate and chloride ion was investigated, yielding various α,α-dichloro derivatives including 2-(4-methoxyphenyl)-4-chromanone derivatives (Tsuruta et al., 1985).
Biological and Pharmaceutical Relevance
The biological and pharmaceutical relevance of chroman-4-one derivatives, including 7-Chloro-4-chromanone, is significant. These compounds have been identified as important intermediates and building blocks in organic synthesis and drug design, with a variety of biological activities being attributed to them (Emami & Ghanbarimasir, 2015).
Safety And Hazards
Orientations Futures
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .
Propriétés
IUPAC Name |
7-chloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCBUDKINFJWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559817 | |
| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-chromanone | |
CAS RN |
18385-72-3 | |
| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




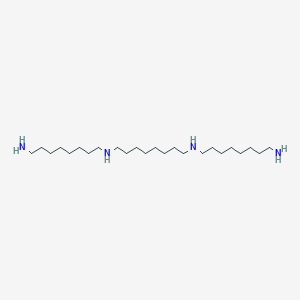
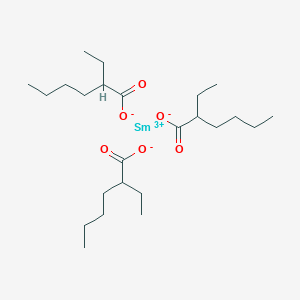
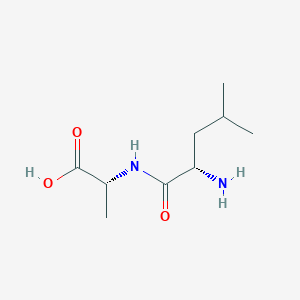
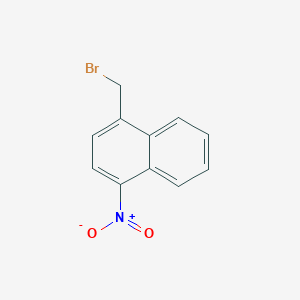
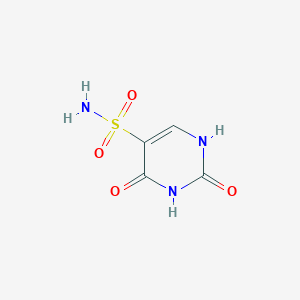
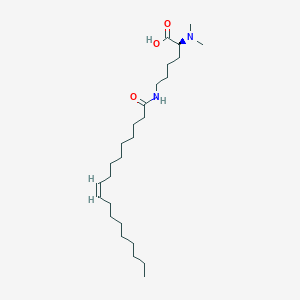
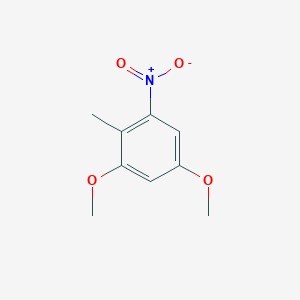
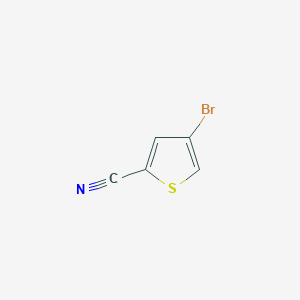
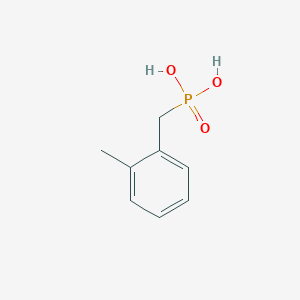
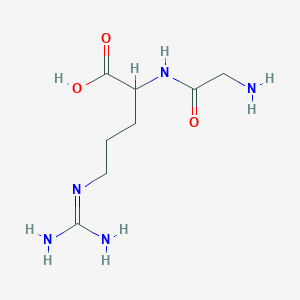
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
